molecular formula C9H9N3O2S2 B14386037 N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide CAS No. 89782-59-2

N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide

Cat. No.: B14386037
CAS No.: 89782-59-2
M. Wt: 255.3 g/mol
InChI Key: WWLMIURYCSZFKW-UHFFFAOYSA-N
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Description

N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide is an organic compound that belongs to the class of aminobenzenesulfonamides. This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a benzenesulfonamide moiety. The thiazole ring is known for its aromatic properties and reactivity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide typically involves the nucleophilic addition reaction of a thiazole derivative with a benzenesulfonamide precursor. One common method includes the reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, using a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and aminobenzenesulfonamides .

Scientific Research Applications

N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation. The compound may also disrupt bacterial cell membranes, enhancing its antibacterial activity .

Comparison with Similar Compounds

Uniqueness: N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide is unique due to its combined thiazole and benzenesulfonamide structure, which imparts distinct chemical reactivity and biological activity. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

89782-59-2

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

N-(2-amino-1,3-thiazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C9H9N3O2S2/c10-9-11-6-8(15-9)12-16(13,14)7-4-2-1-3-5-7/h1-6,12H,(H2,10,11)

InChI Key

WWLMIURYCSZFKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(S2)N

Origin of Product

United States

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